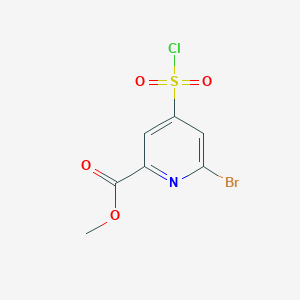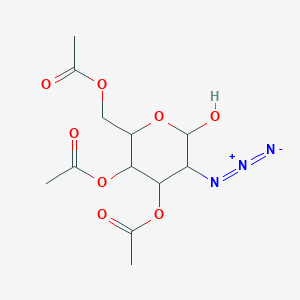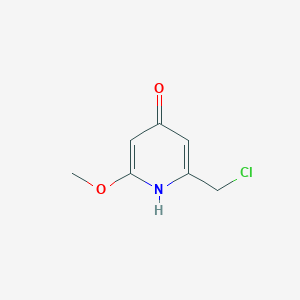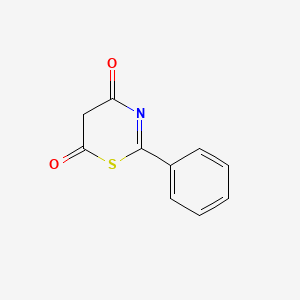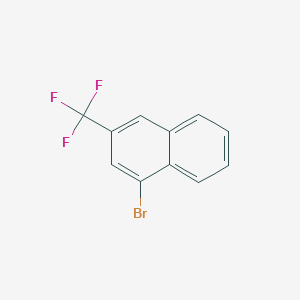
1-Bromo-3-(trifluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6BrF3. It is a derivative of naphthalene, where a bromine atom and a trifluoromethyl group are substituted at the 1 and 3 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(trifluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the bromination of 3-(trifluoromethyl)naphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs in a solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium or potassium salts of the nucleophile, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Major Products:
Substitution Reactions: The major products are the substituted naphthalenes where the bromine atom is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the naphthalene derivative with the boronic acid or ester.
Scientific Research Applications
1-Bromo-3-(trifluoromethyl)naphthalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-(trifluoromethyl)naphthalene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition state and increasing the electrophilicity of the bromine-substituted carbon atom . In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethyl)naphthalene can be compared with other similar compounds such as:
- 1-Bromo-2-(trifluoromethyl)naphthalene
- 1-Bromo-4-(trifluoromethyl)naphthalene
- 1-Bromo-3-(trifluoromethyl)benzene
Uniqueness: The unique positioning of the bromine and trifluoromethyl groups in this compound imparts distinct chemical properties, such as enhanced reactivity and stability, compared to its isomers and analogs .
Properties
Molecular Formula |
C11H6BrF3 |
|---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
1-bromo-3-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6BrF3/c12-10-6-8(11(13,14)15)5-7-3-1-2-4-9(7)10/h1-6H |
InChI Key |
PTQQGEQYDKIFOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


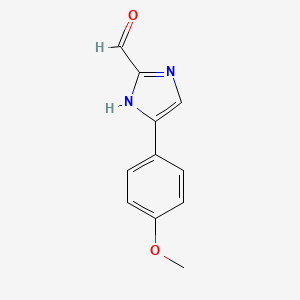
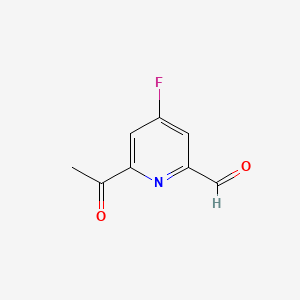
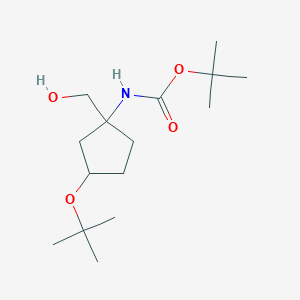

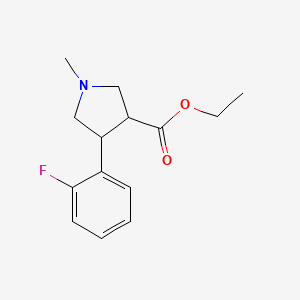
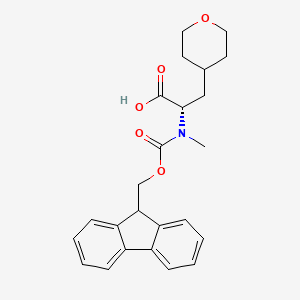
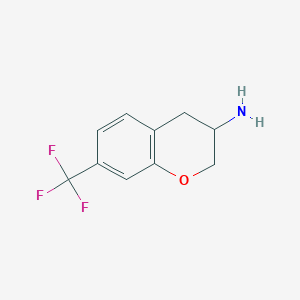
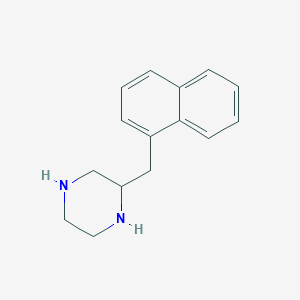
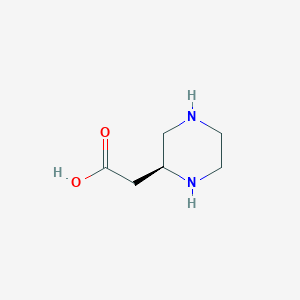
![1H-Pyrazolo[3,4-C]pyridin-7-ylmethylamine](/img/structure/B14861430.png)
